2-Hydroxy-6-methylbenzaldehyde
Overview
Description
2-Hydroxy-6-methylbenzaldehyde is a compound that has been identified as a component of astigmatid mites, serving as an alarm and sex pheromone. Its synthesis and properties are of interest due to its potential applications in the field of chemical ecology .
Synthesis Analysis
The synthesis of 2-Hydroxy-6-methylbenzaldehyde has been achieved through a four-step process starting from m-cresol. This process includes protection of the hydroxyl group, blocking the active site, formylation, and deprotection, resulting in an overall yield of 44% . Additionally, N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones have been synthesized via N-methylation of Fe(III) complexes, which is a chemospecific reaction yielding good results without O-methylation side reactions .
Molecular Structure Analysis
The molecular structure of a related compound, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, has been studied using X-ray analysis and quantum mechanical methods. The molecule is not planar and features intramolecular hydrogen bonds, which are significant for its photochromic properties . This analysis provides insights into the structural characteristics that may be relevant to 2-Hydroxy-6-methylbenzaldehyde.
Chemical Reactions Analysis
2-Hydroxy-6-methylbenzaldehyde can be involved in various chemical reactions due to its functional groups. For instance, the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination, which could potentially be applied to 2-Hydroxy-6-methylbenzaldehyde derivatives . Moreover, the compound's reactivity in cascade reactions has been demonstrated in the formation of methylbenzaldehydes from ethanol, which suggests its potential in bioethanol conversion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-6-methylbenzaldehyde are closely related to its molecular structure. The compound's photochromic behavior, as well as its tautomeric properties, have been investigated, revealing its potential for various applications . Furthermore, the compound's nonlinear optical properties have been studied, indicating its promise as a material for optical limiting applications .
Scientific Research Applications
Pheromone Component in Mites : It functions as an alarm and sex pheromone component in astigmatid mites. Its synthesis from m-cresol has been established, which is important for practical applications of these pheromones (Noguchi et al., 1997).
Sex Pheromone in Acarid Mites : Identified as the female sex pheromone in the acarid mite Cosmoglyphus hughesi, stimulating male mating behaviors. It is a major component in extracts from both male and female mites (Ryono et al., 2001).
Nonlinear Optical Material : Investigated for its nonlinear optical properties. The study involved quantum chemical investigations and spectroscopic techniques, revealing potential applications in optical materials (Jayareshmi et al., 2021).
Ethanol Upgrading : It's a precursor for chemicals like phthalic anhydride and terephthalic acid, formed from ethanol in reactions on hydroxyapatite catalysts (Moteki et al., 2016).
Fluorescent pH Sensor : Acts as a highly selective fluorescent pH sensor, useful in studying biological organelles (Saha et al., 2011).
Intramolecular Hydrogen Bonding : Examined for its effect on the rotational barrier of the formyl group in compounds like 2-hydroxy-5-methylbenzaldehyde, using the PCILO method (Remko, 1977).
Antibacterial Activity : Studied for its antibacterial activity, particularly its derivatives synthesized from meta-cresol and ortho-cresol, showing efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Ismiyarto et al., 2018; Hapsari et al., 2018).
Synthon in Multicomponent Reactions : Recognized as a key chemical in industrial processes, particularly in pharmaceutical production. Its derivatives are ideal for multicomponent reactions leading to various heterocyclic systems (Heravi et al., 2018).
Safety And Hazards
When handling 2-Hydroxy-6-methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
2-hydroxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342864 | |
Record name | 2-Hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methylbenzaldehyde | |
CAS RN |
18362-36-2 | |
Record name | 2-Hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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